molecular formula C10H10O5 B1293594 Dimethyl 4-hydroxyisophthalate CAS No. 5985-24-0

Dimethyl 4-hydroxyisophthalate

Cat. No.: B1293594
CAS No.: 5985-24-0
M. Wt: 210.18 g/mol
InChI Key: ALBUJVBOIXVVLS-UHFFFAOYSA-N
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Description

Dimethyl 4-hydroxyisophthalate is an organic compound with the molecular formula C10H10O5This compound is a white crystalline solid that is soluble in organic solvents such as ethanol, ether, and chloroform . It is commonly used in chemical synthesis and has various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 4-hydroxyisophthalate can be synthesized through the esterification of 4-hydroxyisophthalic acid with methanol in the presence of a catalyst such as thionyl chloride. The reaction is typically carried out under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 4-hydroxyisophthalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dimethyl 4-hydroxyisophthalate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 4-hydroxyisophthalate involves its interaction with various molecular targets. It can act as a substrate for enzymes, leading to the formation of different products depending on the enzyme involved. The hydroxyl group in its structure allows it to participate in hydrogen bonding and other interactions, influencing its reactivity and function in biological systems .

Comparison with Similar Compounds

Uniqueness: Dimethyl 4-hydroxyisophthalate is unique due to the presence of both ester and hydroxyl functional groups, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in synthetic chemistry and industrial applications .

Properties

IUPAC Name

dimethyl 4-hydroxybenzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10O5/c1-14-9(12)6-3-4-8(11)7(5-6)10(13)15-2/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBUJVBOIXVVLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7064075
Record name 1,3-Benzenedicarboxylic acid, 4-hydroxy-, dimethyl ester
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Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5985-24-0
Record name 1,3-Benzenedicarboxylic acid, 4-hydroxy-, 1,3-dimethyl ester
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Record name Dimethyl 4-hydroxyisophthalate
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Record name 5985-24-0
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Record name 1,3-Benzenedicarboxylic acid, 4-hydroxy-, 1,3-dimethyl ester
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Record name 1,3-Benzenedicarboxylic acid, 4-hydroxy-, dimethyl ester
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Record name Dimethyl 4-hydroxyisophthalate
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Record name DIMETHYL 4-HYDROXYISOPHTHALATE
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Synthesis routes and methods

Procedure details

To a solution of 4-hydroxyisophthalic acid (16.0 g) in methanol (150 mL) was added conc. sulfuric acid (5 mL), and the mixture was heated for 22 hours under reflux. Then, the reaction solution was allowed to stand for cooling down to room temperature, diluted with water (150 mL), and added with sodium bicarbonate (15 g). The resulting precipitate was filtered, washed successively with water/methanol (1:1, v/v) (150 mL) and water, and dried to give the title compound (17.45 g).
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is Dimethyl 4-hydroxyisophthalate formed during reactions involving magnesium methoxide and what does this tell us about its reactivity?

A: [] this compound is formed as the major product when dimethyl xanthophanic enol (1) is treated with a large excess (>6:1 molar ratio) of magnesium methoxide. This reaction proceeds through a series of steps involving methoxide-initiated pyran opening, followed by a Claisen condensation on the resulting magnesium chelated intermediate. The high yield of this compound under these conditions suggests that the magnesium chelation plays a crucial role in directing the reaction pathway towards Claisen condensation and away from alternative reactions like aldol condensation, which dominates at lower magnesium methoxide concentrations. This highlights the importance of reaction conditions and the presence of metal ions in influencing product formation.

Q2: Are there other compounds structurally similar to this compound encountered in these reactions? What can their formation tell us about the influence of reaction conditions?

A: [] Yes, several compounds structurally related to this compound are observed in reactions involving dimethyl xanthophanic enol and varying amounts of magnesium methoxide. These include:

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